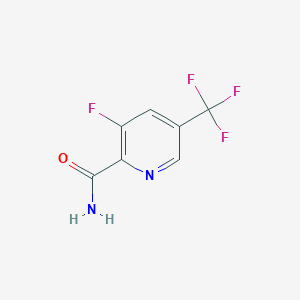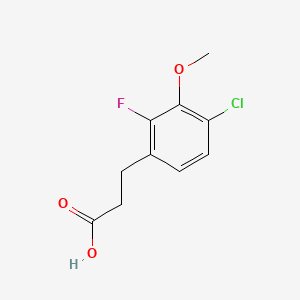![molecular formula C14H22N4O B1399911 2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine CAS No. 1486170-73-3](/img/structure/B1399911.png)
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine
Vue d'ensemble
Description
“2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” are not fully detailed in the sources I found. The compound has a molecular weight of 262.35 .Applications De Recherche Scientifique
Anticancer Activity : Piperazine derivatives have been evaluated for their potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).
Metal Complex Formation : Piperazine derivatives can form complexes with various metals, leading to structural diversity. Purkait et al. (2017) synthesized group 12 metal complexes using a tridentate ligand based on piperazine, showing significant structural diversity due to the participation of piperazine nitrogen in coordination (Purkait et al., 2017).
Chemical Stability and Inhibitory Activity : The chemical stability and inhibitory activity of compounds derived from piperazine were investigated by Vieweg et al. (1992), who found these compounds showed inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Vieweg et al., 1992).
Catalytic Activity in Acylation Chemistry : Mennenga et al. (2015) explored the synthesis and catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, useful in acylation chemistry. They found that certain homopolymers exhibited significant catalytic performance (Mennenga et al., 2015).
Platelet Aggregation Inhibition : Parlow et al. (2010) conducted research on piperazinyl glutamate pyridines, revealing their potential as P2Y12 antagonists and their effectiveness in inhibiting platelet aggregation (Parlow et al., 2010).
Antitumor Agents : Filak et al. (2014) studied the combination of indoloquinoline and piperazine to prepare hybrids and their metal complexes, aiming to develop novel antitumor agents. The study highlighted the importance of the metal-binding site position on the solubility and antiproliferative activity of these complexes (Filak et al., 2014).
Synthesis of Novel Compounds : Daldoom et al. (2020) synthesized a set of new N1-(indan-5-yl)amidrazones incorporating piperazines, which were screened for antitumor activity against breast cancer cells. Only a few compounds showed significant activity (Daldoom et al., 2020).
Inhibition of Lipo-Oxygenase : Asghari et al. (2015) designed and synthesized a series of compounds as potential inhibitors of 15-lipo-oxygenase, showing that certain compounds exhibited significant inhibitory activity (Asghari et al., 2015).
Propriétés
IUPAC Name |
2-[4-(oxan-4-yl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-13-2-1-5-16-14(13)18-8-6-17(7-9-18)12-3-10-19-11-4-12/h1-2,5,12H,3-4,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHXRDCYIWFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)





![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)